molecular formula C14H17BrO6 B14725740 Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate CAS No. 5396-69-0

Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B14725740
CAS No.: 5396-69-0
M. Wt: 361.18 g/mol
InChI Key: QXFPBDSWSBVBSX-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate: is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by esterification and acetylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups can replace the bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. The bromine atom can participate in substitution reactions, altering the compound’s reactivity. The dimethoxyphenyl group can interact with aromatic receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the acetyloxy and bromine groups.

    Methyl 3-(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate: Similar but without the bromine atom.

    Methyl 2-bromo-3-(3,4-dimethoxyphenyl)propanoate: Similar but lacks the acetyloxy group.

Uniqueness: Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both the acetyloxy and bromine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial fields.

Properties

CAS No.

5396-69-0

Molecular Formula

C14H17BrO6

Molecular Weight

361.18 g/mol

IUPAC Name

methyl 3-acetyloxy-2-bromo-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C14H17BrO6/c1-8(16)21-13(12(15)14(17)20-4)9-5-6-10(18-2)11(7-9)19-3/h5-7,12-13H,1-4H3

InChI Key

QXFPBDSWSBVBSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)Br

Origin of Product

United States

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